molecular formula C11H8ClFN2O B15258254 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine

Cat. No.: B15258254
M. Wt: 238.64 g/mol
InChI Key: KMDGMPMATMGHMA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro-fluoro substitution pattern at the 2- and 5-positions of the pyrimidine ring and a 3-methylphenoxy group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and serotonin receptor modulators . Its structure enables regioselective nucleophilic substitutions, making it valuable for designing bioactive molecules.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine

InChI

InChI=1S/C11H8ClFN2O/c1-7-3-2-4-8(5-7)16-10-9(13)6-14-11(12)15-10/h2-6H,1H3

InChI Key

KMDGMPMATMGHMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC=C2F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the target and the context of its use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of 2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine with analogous compounds:

Compound Name Substituents (Position 4) Molecular Weight Key Properties/Applications Reference
This compound 3-methylphenoxy 230.84 (calc.) Intermediate for kinase inhibitors
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine 4-methoxyphenoxy 230.84 Higher polarity due to methoxy group
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine 3-fluorophenoxy 234.63 Enhanced electron-withdrawing effects
2-Chloro-5-fluoro-4-(pyridin-3-yl)pyrimidine Pyridin-3-yl 209.61 Improved solubility in polar solvents
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine Trifluoromethyl 196.56 Strong electron-withdrawing group; agrochemical intermediate

Key Observations :

  • Electronic Effects: The 3-methylphenoxy group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing trifluoromethyl group in BD488922 .
  • Polarity: Methoxy-substituted analogs (e.g., 4-methoxyphenoxy) exhibit higher polarity due to the methoxy group’s hydrogen-bonding capacity .
  • Bioactivity : Pyridyl-substituted derivatives (e.g., pyridin-3-yl) demonstrate enhanced solubility, favoring pharmacokinetic profiles in drug candidates .

Thermal and Spectral Data

  • NMR Shifts : The ¹H-NMR spectrum of 2-Chloro-5-fluoro-4-(3-(4-fluorophenyl)propoxy)pyrimidine (compound 6g) shows aromatic protons at δ 8.17 ppm, similar to the target compound’s expected shifts .

Biological Activity

2-Chloro-5-fluoro-4-(3-methylphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by its unique functional groups which contribute to its biological activity. The presence of a chloro and fluoro substituent along with a phenoxy group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted pyrimidines against pathogenic bacteria and fungi. Compounds similar to this compound have shown activity against strains such as E. coli, S. aureus, and C. albicans .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

Anti-inflammatory Activity

Pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). The compound's structure allows it to interact effectively with these enzymes, reducing inflammation .

Table 2: Inhibition of COX-2 Activity by Pyrimidine Derivatives

Compound NameIC50 (µM)Comparison with Celecoxib (IC50 = 0.04 µM)
Compound D0.04Comparable
Compound E0.02More Potent

Anticancer Activity

The anticancer potential of pyrimidines has been extensively studied, particularly their ability to inhibit cell proliferation in various cancer cell lines. A notable finding is the potent inhibition of L1210 mouse leukemia cells by compounds similar to this compound, with IC50 values in the nanomolar range .

Table 3: Anticancer Activity Against L1210 Cells

Compound NameIC50 (nM)
Compound F50
Compound G30

Case Studies

  • Study on Antifungal Activity : A recent study synthesized several pyrimidine derivatives and evaluated their antifungal activities against Botrytis cinerea. The results demonstrated that compounds with similar structural features to this compound exhibited high antifungal efficacy, with some achieving an inhibition rate comparable to established antifungal agents .
  • Anti-inflammatory Effects : Another investigation explored the anti-inflammatory properties of pyrimidines in carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema, suggesting that these compounds could be developed as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is often influenced by their structural components. Substituents such as halogens (chlorine and fluorine) and phenoxy groups have been shown to enhance activity against specific biological targets. The presence of electron-donating groups can also improve the potency of these compounds .

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